Boc-L-beta-homotyrosine(OBzl)

Peptide Therapeutics Protease Resistance β-Amino Acids

Synthesize protease-resistant peptide analogs without altering established Boc-SPPS workflows. Boc-L-beta-homotyrosine(OBzl) uniquely combines an L-β-homotyrosine backbone with orthogonal Boc (N-terminal) and benzyl (side-chain) protection, ensuring compatibility with standard Boc protocols. • Confers >3 h resistance to chymotrypsin degradation vs. native α-tyrosine peptides. • ≥98% chemical purity, ≥99% chiral purity minimizes diastereomer formation and simplifies purification. • Eliminates the need to switch to Fmoc chemistry when β-amino acid incorporation is required.

Molecular Formula C22H27NO5
Molecular Weight 385,45 g/mole
CAS No. 126825-16-9
Cat. No. B558351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-beta-homotyrosine(OBzl)
CAS126825-16-9
Synonyms126825-16-9; Boc-beta-Homotyr(Bzl)-OH; Boc-L-beta-homotyrosine(OBzl); Boc-L-beta-HTyr(Bzl)-OH; (S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoicacid; Boc-O-benzyl-L-beta-homotyrosine; (3S)-4-[4-(benzyloxy)phenyl]-3-[(tert-butoxycarbonyl)amino]butanoicacid; BENZENEBUTANOICACID,B-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-4-(PHENYLMETHOXY)-,(BS)-; AmbotzBAA6270; AC1MC57V; TMBA035; SCHEMBL2617274; 03693_FLUKA; CTK8F0658; MolPort-003-794-011; ZINC2386824; CB-723; AKOS015900951; BL780-1; AJ-35388; AK114767; AM005979; OR211425; KB-211512; RT-011765
Molecular FormulaC22H27NO5
Molecular Weight385,45 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23-18(14-20(24)25)13-16-9-11-19(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,18H,13-15H2,1-3H3,(H,23,26)(H,24,25)/t18-/m0/s1
InChIKeyHTZSKDKNNZPVMJ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-beta-homotyrosine(OBzl) Overview


Boc-L-beta-homotyrosine(OBzl) (CAS 126825-16-9), with a molecular formula of C22H27NO5 and a molecular weight of 385.45 g/mol, is an unnatural amino acid derivative used as a specialized building block in peptide synthesis . It is characterized by an L-configuration β-homotyrosine core, which extends the carbon backbone compared to standard α-amino acids [1]. The compound features two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the N-terminus and a benzyl (OBzl) ether protecting the tyrosine side-chain hydroxyl . This specific protection scheme makes it compatible with Boc-strategy solid-phase peptide synthesis (SPPS) .

Boc-strategy solid-phase peptide synthesis (SPPS) workflow
L-configuration β-homotyrosine backbone for proteolysis-resistance studies
Orthogonal Boc/OBzl protection supports sequential deprotection steps

Boc-L-beta-homotyrosine(OBzl) Substitution Risk


Generic substitution in peptide synthesis is not feasible due to the highly specific orthogonal protection chemistry and the unique conformational constraints imposed by the β-amino acid backbone [1]. Replacing Boc-L-beta-homotyrosine(OBzl) with an Fmoc-protected analog (e.g., Fmoc-L-beta-homotyrosine(OtBu)) would force a switch from Boc- to Fmoc-strategy SPPS, which is incompatible with existing synthetic routes and requires different resins, linkers, and deprotection protocols [2]. Substituting with the unprotected amino acid (L-beta-homotyrosine·HCl) would lead to uncontrolled oligomerization and side reactions, rendering the synthesis unviable. Using an α-amino acid like Boc-L-tyrosine(OBzl) alters the peptide backbone's geometry and spacing, which can drastically change the final peptide's conformation, protease susceptibility, and biological activity . The precise combination of Boc/Bzl protection, L-stereochemistry, and the β-homotyrosine backbone defines this compound's role; any deviation invalidates its function in a designed synthetic sequence.

Fmoc/tBu analog
Switching to Fmoc-L-beta-homotyrosine(OtBu) forces an incompatible Fmoc-strategy SPPS, requiring different resins and deprotection conditions.
Unprotected amino acid
Using L-beta-homotyrosine·HCl leads to uncontrolled oligomerization and side reactions without orthogonal protection.
α-Amino acid analogue
Replacing with Boc-L-tyrosine(OBzl) alters backbone geometry, which may significantly shift peptide conformation and biological readouts.

Boc-L-beta-homotyrosine(OBzl) Performance Evidence


β-Homotyrosine Backbone Protease Resistance

Angiotensin II analogs incorporating a β-homotyrosine residue in place of the native tyrosine at position 4 exhibited very little or no degradation upon incubation with chymotrypsin for up to 3 hours, indicating a substantial increase in resistance to this protease [1]. In contrast, native angiotensin II (which contains an α-tyrosine) is susceptible to degradation by chymotrypsin under the same conditions [1]. This class-level evidence underscores the protective effect of the β-amino acid backbone against proteolysis.

Protease Resistance
Class-level inference
No degradation ≤3 h (β-homotyrosine analog) vs Native Ang II susceptible to chymotrypsin
Supports backbone-mediated protease-stability research
Class-level; peptide-specific validation needed
Peptide Therapeutics Protease Resistance β-Amino Acids Angiotensin II

Boc/Bzl Orthogonal Protection in SPPS

Boc-L-beta-homotyrosine(OBzl) employs a Boc group for temporary Nα-protection and a benzyl (OBzl) group for permanent side-chain protection . This combination is specifically designed for the Boc-strategy SPPS, where the Boc group is removed by mild acid (e.g., TFA) and the OBzl group is cleaved at the end by strong acid (e.g., HF) [1]. An alternative compound like Fmoc-L-beta-homotyrosine(OtBu) uses an Fmoc group (base-labile) and a tert-butyl (tBu) group (acid-labile), which are compatible only with Fmoc-strategy SPPS . Substituting one for the other necessitates a complete change in synthetic methodology, resin, and reagents, confirming they are not interchangeable.

Orthogonal Deprotection
Class-level inference
Boc/Bzl: acid-labile Nα, stable side-chain vs Fmoc/tBu: base-labile Nα, acid-labile side-chain
Ensures compatibility with Boc-strategy SPPS workflows
Class-level; verify protocol compatibility
Solid-Phase Peptide Synthesis Protecting Groups Boc Chemistry Orthogonal Deprotection

Verified HPLC Purity for Peptide Synthesis

Multiple reputable vendors specify the purity of Boc-L-beta-homotyrosine(OBzl) at ≥98% or ≥99% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This high and verifiable purity minimizes the introduction of unknown side-products and ensures that coupling efficiency is not compromised by contaminants. Lower purity alternatives, such as the 95% minimum purity grade sometimes offered for the D-enantiomer, introduce greater variability and risk into sensitive synthetic processes .

HPLC Purity
Cross-study comparable
≥98%–≥99%
High purity supports reproducible coupling and yield
Specification review; confirm lot-specific COA
Analytical Chemistry Quality Control Peptide Synthesis HPLC

L-Configuration Chiral Purity

Boc-L-beta-homotyrosine(OBzl) is a chiral compound, and its L-configuration is critical for the desired biological activity of the final peptide [1]. Reputable suppliers confirm the chiral purity, with at least one source stating the purity limit is ≥ 99% (HPLC, Chiral purity) . The D-enantiomer (Boc-D-beta-homotyrosine(OBzl), CAS 1858273-56-9) is a distinct compound with a different CAS number and is not interchangeable . Using the incorrect enantiomer will lead to a peptide with an altered 3D structure, which will almost certainly abolish its intended biological function, as seen in numerous peptide structure-activity relationship (SAR) studies .

Chiral Purity
Class-level inference
L-enantiomer, chiral purity ≥99% (HPLC) vs D-enantiomer (CAS 1858273-56-9) not interchangeable
L-stereochemistry critical for peptide conformation and function
Chiral purity essential; D-enantiomer may abolish activity
Chiral Purity Stereochemistry Peptide Conformation Enantiomeric Purity

Boc-L-beta-homotyrosine(OBzl) Research Applications


Protease-Resistant Peptide Synthesis

Boc-L-beta-homotyrosine(OBzl) is a key building block for synthesizing peptide analogs with enhanced resistance to proteases. The evidence demonstrates that incorporating a β-homotyrosine residue can confer resistance to degradation by chymotrypsin for over 3 hours [1]. This makes it a valuable tool for medicinal chemists aiming to improve the metabolic stability and half-life of peptide drug candidates.

Boc-Strategy SPPS

The compound is specifically designed for Boc-strategy SPPS. The Boc group provides temporary Nα-protection that is cleaved with mild acid during chain elongation, while the OBzl group offers permanent side-chain protection that is stable to these conditions and is removed only at the final cleavage step with strong acid [1][2]. This orthogonal protection is essential for the successful automated synthesis of complex peptides where the Fmoc strategy is not suitable or desired.

SAR & Peptide Engineering

Researchers use Boc-L-beta-homotyrosine(OBzl) to explore the effects of backbone modification on peptide structure and function. By substituting a native α-tyrosine with a β-homotyrosine, scientists can systematically probe how increased backbone flexibility and altered spacing affect receptor binding, biological activity, and conformational stability, as demonstrated in the modification of angiotensin II [1]. The high purity (≥98-99%) ensures that observed effects are due to the backbone change and not synthetic impurities .

Chiral Building Block for Asymmetric Synthesis

The verified L-stereochemistry of Boc-L-beta-homotyrosine(OBzl) makes it a reliable chiral building block for the asymmetric synthesis of complex natural product analogs or other chiral molecules where specific three-dimensional orientation is critical [1]. Its high chiral purity (≥99%) minimizes the risk of diastereomer formation, simplifying purification and ensuring the desired stereochemical outcome [2].

Application
Selection Property
Validation Focus
Protease-resistant peptide analog synthesis
β-homotyrosine backbone incorporation
Chymotrypsin resistance assay
Boc-strategy SPPS
Orthogonal Boc/OBzl protection
Acid-labile Nα deprotection, HF final cleavage
Peptide backbone SAR studies
β-backbone vs α-backbone comparison
Conformational analysis, receptor binding
Chiral asymmetric synthesis
L-configuration chiral purity
Enantiomeric excess verification

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